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Technical Support Center: Nucleic Acid
Extraction
This technical support center provides troubleshooting guides and frequently asked questions

to help researchers, scientists, and drug development professionals prevent, diagnose, and

resolve issues related to salt co-precipitation during nucleic acid extraction using isopropyl

alcohol.

Frequently Asked Questions (FAQs)
Q1: What are the roles of salt and isopropyl alcohol in nucleic acid precipitation?

In nucleic acid extraction, salt and isopropyl alcohol work together to precipitate DNA or RNA

from a solution.[1][2] The positively charged salt ions, such as sodium (Na+), neutralize the

negatively charged phosphate backbone of the nucleic acids.[3][4][5][6] This neutralization

reduces the affinity of the nucleic acid molecules for water, making them less hydrophilic.[3][7]

Isopropyl alcohol is then added to decrease the dielectric constant of the solution, which further

promotes the association between the positive salt ions and the negative phosphate groups.[8]

This action displaces the hydration shell of water molecules surrounding the DNA, causing the

nucleic acid to aggregate and precipitate out of the solution.[1][7]

Q2: Why does salt sometimes co-precipitate with my DNA/RNA when using isopropanol?
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Salt co-precipitation is a common issue when using isopropanol because salts are generally

less soluble in isopropanol compared to ethanol.[9] Isopropanol is a more potent precipitant for

nucleic acids than ethanol, meaning less of it is required to induce precipitation.[7] However,

this increased precipitating power also makes it more likely to cause other solutes, like the salts

used to neutralize the nucleic acid backbone, to come out of solution as well.[7][9] This is

particularly problematic at low temperatures, which is why isopropanol precipitation is often

recommended to be performed at room temperature.[9]

Q3: What are the potential downstream consequences of salt contamination in a nucleic acid

sample?

Salt contamination can significantly interfere with many common downstream molecular biology

applications. Excess salt can inhibit enzymatic reactions, such as those in PCR, qPCR, reverse

transcription, and sequencing. It can also lead to inaccurate quantification of nucleic acid

concentration when using spectrophotometry, particularly affecting the A260/A230 ratio.[10][11]

For instance, guanidine salts, which are common in lysis buffers, have a strong absorbance

around 230 nm and can lead to artificially low A260/A230 ratios if carried over.[11][12]

Furthermore, high salt content can affect the migration of nucleic acids in agarose gel

electrophoresis and interfere with cloning and ligation reactions.

Q4: How can I determine if my nucleic acid sample is contaminated with salt?

There are several indicators of salt contamination in a nucleic acid sample:

Low A260/A230 ratio: A pure nucleic acid sample should have an A260/A230 ratio of

approximately 2.0-2.2. A ratio significantly lower than this often indicates the presence of

contaminants that absorb light at 230 nm, such as guanidine salts or phenol.[10][11]

Difficulty dissolving the pellet: A nucleic acid pellet contaminated with salt may be difficult to

dissolve in buffer or water.[7]

Visible salt crystals: In cases of significant contamination, you may be able to see crystalline

structures within your dried pellet.

Poor performance in downstream applications: If your sample consistently fails in enzymatic

reactions like PCR, salt inhibition is a likely culprit.
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Q5: What is the primary difference between using isopropanol and ethanol for nucleic acid

precipitation?

The main difference lies in their precipitating power and their solubility properties for salts.

Isopropanol is a stronger precipitating agent for nucleic acids than ethanol, so a smaller volume

is required (typically 0.7-1.0 volumes of isopropanol versus 2-2.5 volumes of ethanol).[7][9]

However, isopropanol is less effective at keeping salts in solution, leading to a higher risk of

salt co-precipitation.[9] Ethanol is more forgiving in this regard, as salts remain more soluble

even at low temperatures, making it a better choice when sample purity is critical.[9]

Data Summary
Table 1: Comparison of Isopropanol and Ethanol for
Nucleic Acid Precipitation

Feature Isopropanol Ethanol

Volume Required 0.7–1.0 volumes 2.0–2.5 volumes

Precipitation Speed Faster Slower

Risk of Salt Co-precipitation
Higher, especially at low

temperatures
Lower

Recommended Temperature Room temperature
-20°C or lower to enhance

precipitation

Pellet Appearance
Often clear and more difficult

to see

Typically white and more

visible

Best For
Large sample volumes, low

DNA concentrations

High purity applications,

precipitating small DNA

fragments

Table 2: Commonly Used Salts for Nucleic Acid
Precipitation
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Salt
Final
Concentration

Use Case Notes

Sodium Acetate

(NaOAc)
0.3 M, pH 5.2

Routine DNA and

RNA precipitation

Most commonly used

salt.

Sodium Chloride

(NaCl)
0.2 M

Samples containing

SDS

Keeps SDS soluble in

ethanol.[4]

Ammonium Acetate

(NH4OAc)
2.0–2.5 M

To avoid precipitation

of dNTPs

Ammonium ions can

inhibit some

downstream enzymes

like T4 polynucleotide

kinase.

Lithium Chloride (LiCl) 0.8 M
Selective precipitation

of RNA

Small RNA fragments

may not precipitate

efficiently.
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Workflow for Preventing Salt Co-precipitation

Start: Aqueous Nucleic Acid Sample

Add Salt (e.g., 0.3 M NaOAc)

Mix Thoroughly

Add 0.7-1.0 vol. Room Temp. Isopropanol

Incubate at Room Temperature (5-10 min)

Centrifuge (e.g., 12,000 x g, 10-15 min)

Carefully Decant Supernatant

Wash Pellet with 70% Ethanol

Air-dry the Pellet

Resuspend in Nuclease-Free Water or Buffer

End: Purified Nucleic Acid
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Troubleshooting Salt Contamination

Low A260/A230 Ratio or Downstream Inhibition

Is the pellet difficult to dissolve?

Perform re-precipitation with ethanol

Yes

Increase 70% ethanol wash steps (2-3 times)

No

Was precipitation done at room temperature?

Avoid low-temperature incubation with isopropanol

No

Was all supernatant removed after centrifugation?

Yes

No

Ensure complete removal of supernatant

Yes
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Mechanism of Nucleic Acid Precipitation

In Aqueous Solution

Addition of Salt & Isopropanol
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Water Molecules
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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